1-(2-Methyl-2H-indazol-7-yl)ethanol
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Overview
Description
1-(2-Methyl-2H-indazol-7-yl)ethanol is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound features a methyl group at the 2-position and an ethanol group at the 7-position of the indazole ring. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-2H-indazol-7-yl)ethanol typically involves the formation of the indazole ring followed by functionalization at specific positions One common method is the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole core
Industrial Production Methods
Industrial production of indazole derivatives, including this compound, often employs transition metal-catalyzed reactions due to their efficiency and high yields. Methods such as Cu(OAc)2-catalyzed N–N bond formation and Ag-catalyzed nitration–annulation are commonly used .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-2H-indazol-7-yl)ethanol can undergo several types of chemical reactions:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The hydrogen atoms on the indazole ring can be substituted with various groups to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 1-(2-Methyl-2H-indazol-7-yl)acetaldehyde or 1-(2-Methyl-2H-indazol-7-yl)acetic acid.
Scientific Research Applications
1-(2-Methyl-2H-indazol-7-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Methyl-2H-indazol-7-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound of the indazole family, lacking the methyl and ethanol groups.
2-Methyl-1H-indazole: Similar to 1-(2-Methyl-2H-indazol-7-yl)ethanol but without the ethanol group.
1-(2-Methyl-2H-indazol-7-yl)methanol: Similar structure but with a methanol group instead of ethanol.
Uniqueness
This compound is unique due to the presence of both the methyl and ethanol groups, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2-methylindazol-7-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(13)9-5-3-4-8-6-12(2)11-10(8)9/h3-7,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKVHTKVECPYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CN(N=C21)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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